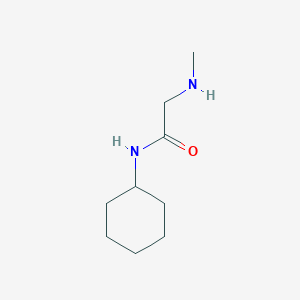

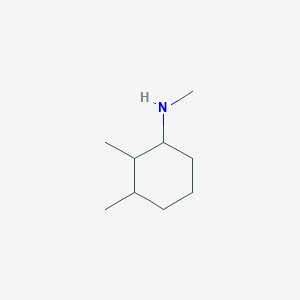

N-cyclohexyl-2-(methylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-cyclohexyl-2-(methylamino)acetamide is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their properties, which can provide insights into the characteristics of similar compounds. For instance, the cyclohexyl group is a common feature in these molecules, which is known to adopt a chair conformation, contributing to the overall three-dimensional structure of the molecule .

Synthesis Analysis

The synthesis of N-cyclohexyl-2-(methylamino)acetamide-like compounds involves complex organic reactions. For example, the synthesis of cyclohexylalanine-incorporated ascidiacyclamide analogues demonstrates the incorporation of cyclohexyl groups into peptide structures, which could be related to the synthesis of other cyclohexyl-containing acetamides . Additionally, the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides indicates the importance of controlling stereochemistry in the synthesis of cyclohexyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclohexyl-2-(methylamino)acetamide is characterized by the presence of cyclohexyl groups and amide linkages. The cyclohexyl groups typically adopt a chair conformation, providing stability to the molecule . The planarity of the amide N and C atoms is another feature that influences the overall molecular conformation . The presence of aromatic or aliphatic rings can affect molecular folding, as seen in the case of ascidiacyclamide analogues .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the nitrogen and the backbone of the acetamide. For instance, the presence of a cyclohexyl group can affect the folding and thus the reactivity of the molecule . The introduction of different substituents, such as aryl groups, can lead to the synthesis of compounds with specific biological activities, such as opioid kappa agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-2-(methylamino)acetamide-like compounds are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and stability of these compounds . The conformational analysis can be used to predict the biological activity of these molecules, as seen in the development of opioid kappa agonists . Additionally, the anticonvulsant activities of acetamide derivatives are influenced by the presence of specific functional groups and the overall stereochemistry .

Aplicaciones Científicas De Investigación

Microbiological Activity

A study by Arpaci et al. (2002) explored the synthesis and microbiological activity of novel N-cyclohexyl acetamide derivatives. These compounds demonstrated broad-spectrum activity against various microorganisms including gram-positive and gram-negative bacteria, as well as the yeast Candida albicans, showcasing their potential in microbiological applications (Arpaci et al., 2002).

Pharmacological Properties

The work of Marciniak et al. (1988) focused on developing "soft drug" derivatives related to perhexiline, which included N-cyclohexyl acetamide derivatives. These compounds were evaluated for their alpha-adrenolytic activities, indicating their significance in pharmacological research (Marciniak et al., 1988).

Anesthetic Research

Shucard et al. (1975) investigated Ketamine, a compound structurally similar to N-cyclohexyl-2-(methylamino)acetamide, for its anesthetic properties in guinea pigs. This research contributes to understanding the anesthetic potential of similar N-cyclohexyl acetamide derivatives (Shucard et al., 1975).

Chemical Synthesis and Analysis

Studies like that of Macháček et al. (1986) and Saito et al. (2007) delve into the chemical synthesis aspects of N-cyclohexyl acetamide derivatives, revealing their utility in creating complex chemical structures and understanding their behavior in various chemical reactions (Macháček et al., 1986); (Saito et al., 2007).

Radical Cyclization Research

Gonzalez-Lopez de Turiso and Curran (2005) utilized radical cyclization approaches with N-cyclohexyl acetamide derivatives, contributing to the development of novel synthetic methods in organic chemistry (Gonzalez-Lopez de Turiso & Curran, 2005); (Gonzalez-Lopez de Turiso & Curran, 2005).

Propiedades

IUPAC Name |

N-cyclohexyl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBYYWYDZXAMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(methylamino)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)